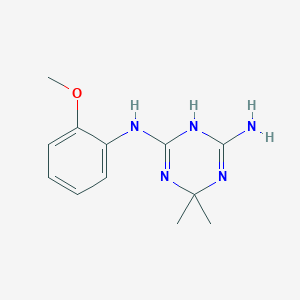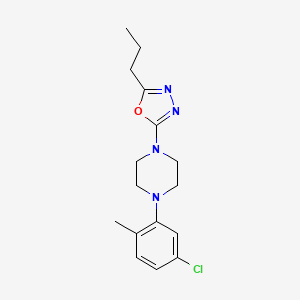![molecular formula C10H9ClN2O B5679030 4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5679030.png)
4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heterocyclic compounds containing fused pyran rings, such as dihydropyrano[3,2-b]pyrans, are structurally related to pyrrol-2-ones and have been extensively studied for their medicinal applications. These compounds are recognized for their biological activities and are synthesized using various substrates like kojic acid, demonstrating the importance of heterocycles in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021).
Synthesis Analysis
The synthesis of heterocyclic compounds, including pyrrol-2-ones, often involves multicomponent reactions that allow for the construction of complex molecules from simpler precursors. For example, the use of hybrid catalysts has been highlighted for synthesizing pyranopyrimidine scaffolds, demonstrating the versatility and applicability of these methods in generating compounds with significant bioactivity (Parmar, Vala, & Patel, 2023).
Molecular Structure Analysis
Diketopyrrolopyrroles, closely related to pyrrol-2-ones, are notable for their optical properties and have been the subject of numerous studies. These investigations reveal how the molecular structure of such compounds influences their reactivity and optical characteristics, underscoring the importance of structural analysis in understanding the function of heterocyclic compounds (Grzybowski & Gryko, 2015).
Chemical Reactions and Properties
Reactivity studies on compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones reveal the potential of these molecules as precursors for synthesizing a wide range of heterocyclic compounds. Such studies provide insights into the chemical reactions these compounds can undergo and their resultant properties, which is valuable for developing new materials and drugs (Gomaa & Ali, 2020).
Physical Properties Analysis
The physical properties of heterocyclic compounds are significantly influenced by their molecular structure. Research on compounds like pyrroles and pyridines, for instance, often focuses on their synthesis under microwave-induced conditions, which highlights the impact of synthetic methods on the physical properties of the resultant heterocycles (Banik, Kamboj, & Bajpai, 2023).
Chemical Properties Analysis
The chemical properties of heterocyclic compounds, such as their reactivity towards different reagents and conditions, are critical for their application in medicinal chemistry. For instance, the synthesis and structural properties of novel substituted thiazolidin-4-ones provide valuable information on the chemical behavior of these molecules, which can be extrapolated to understand related compounds like 4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one (Issac & Tierney, 1996).
Propiedades
IUPAC Name |
3-(4-chloroanilino)-1,2-dihydropyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-7-1-3-8(4-2-7)13-9-5-10(14)12-6-9/h1-5,13H,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZSFVKNZWDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=O)N1)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(1-ethoxyethyl)phenyl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5678950.png)

![1-(cyclobutylcarbonyl)-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5678964.png)
![9-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5678971.png)
![2-{2-oxo-2-[2-(1,3-thiazol-2-yl)piperidin-1-yl]ethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5678979.png)

![6-fluoro-2-[(2-pyridin-2-ylpiperidin-1-yl)methyl]quinolin-4-ol](/img/structure/B5678991.png)

![N-[3-cyano-5-(4-methoxyphenyl)-2-furyl]-2-thiophenecarboxamide](/img/structure/B5679012.png)
![1-methyl-4-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5679016.png)


![6-ethyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5679066.png)
![9-[2-(methylthio)propanoyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5679069.png)